Cas no 1365820-51-4 (1(2H)-Isoquinolinone, 3,6-dimethyl-)

1(2H)-Isoquinolinone, 3,6-dimethyl- 化学的及び物理的性質
名前と識別子
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- 3,6-dimethyl-1,2-dihydroisoquinolin-1-one
- 3,6-dimethyl-2H-isoquinolin-1-one
- 1(2H)-Isoquinolinone, 3,6-dimethyl-
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- インチ: 1S/C11H11NO/c1-7-3-4-10-9(5-7)6-8(2)12-11(10)13/h3-6H,1-2H3,(H,12,13)
- InChIKey: PKJASHKOXKSMHK-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC(C)=CC=2C=C(C)N1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 13
- 回転可能化学結合数: 0
- 複雑さ: 257
- XLogP3: 2.1
- トポロジー分子極性表面積: 29.1
1(2H)-Isoquinolinone, 3,6-dimethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-397620-0.5g |
3,6-dimethyl-1,2-dihydroisoquinolin-1-one |
1365820-51-4 | 0.5g |
$823.0 | 2023-03-02 | ||
Enamine | EN300-397620-0.1g |
3,6-dimethyl-1,2-dihydroisoquinolin-1-one |
1365820-51-4 | 0.1g |
$755.0 | 2023-03-02 | ||
Enamine | EN300-397620-5.0g |
3,6-dimethyl-1,2-dihydroisoquinolin-1-one |
1365820-51-4 | 5.0g |
$2485.0 | 2023-03-02 | ||
Enamine | EN300-397620-1.0g |
3,6-dimethyl-1,2-dihydroisoquinolin-1-one |
1365820-51-4 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-397620-10.0g |
3,6-dimethyl-1,2-dihydroisoquinolin-1-one |
1365820-51-4 | 10.0g |
$3683.0 | 2023-03-02 | ||
Enamine | EN300-397620-0.05g |
3,6-dimethyl-1,2-dihydroisoquinolin-1-one |
1365820-51-4 | 0.05g |
$719.0 | 2023-03-02 | ||
Enamine | EN300-397620-2.5g |
3,6-dimethyl-1,2-dihydroisoquinolin-1-one |
1365820-51-4 | 2.5g |
$1680.0 | 2023-03-02 | ||
Enamine | EN300-397620-0.25g |
3,6-dimethyl-1,2-dihydroisoquinolin-1-one |
1365820-51-4 | 0.25g |
$789.0 | 2023-03-02 |
1(2H)-Isoquinolinone, 3,6-dimethyl- 関連文献
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
1(2H)-Isoquinolinone, 3,6-dimethyl-に関する追加情報
Recent Advances in the Study of 1(2H)-Isoquinolinone, 3,6-dimethyl- (CAS: 1365820-51-4): A Promising Scaffold in Medicinal Chemistry
The compound 1(2H)-Isoquinolinone, 3,6-dimethyl- (CAS: 1365820-51-4) has recently emerged as a significant focus in medicinal chemistry due to its versatile pharmacological properties. This heterocyclic scaffold has demonstrated potential in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. Recent studies have explored its molecular mechanisms, structure-activity relationships (SAR), and synthetic pathways, providing valuable insights for drug development.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's role as a potent inhibitor of protein kinases involved in inflammatory pathways. Researchers utilized molecular docking and in vitro assays to demonstrate its high affinity for specific kinase targets, suggesting its potential as a lead compound for treating chronic inflammatory diseases. The study also emphasized the importance of the 3,6-dimethyl substitution pattern in enhancing binding affinity and metabolic stability.
In the context of anticancer research, a team from the University of Cambridge reported novel derivatives of 1(2H)-Isoquinolinone, 3,6-dimethyl- that exhibit selective cytotoxicity against cancer cell lines. The study, published in Bioorganic & Medicinal Chemistry Letters, identified key structural modifications that improve tumor selectivity while minimizing off-target effects. These findings open new avenues for designing targeted therapies with reduced side effects.
Another groundbreaking study in ACS Chemical Biology explored the antimicrobial potential of this scaffold. The researchers synthesized a series of analogs and evaluated their efficacy against multidrug-resistant bacterial strains. The results indicated that certain derivatives of 1(2H)-Isoquinolinone, 3,6-dimethyl- could disrupt bacterial biofilm formation, a critical mechanism in antibiotic resistance. This discovery positions the compound as a promising candidate for addressing the global challenge of antimicrobial resistance.
From a synthetic chemistry perspective, recent advancements have streamlined the production of 1(2H)-Isoquinolinone, 3,6-dimethyl- and its derivatives. A 2024 paper in Organic Process Research & Development described a scalable, green chemistry approach that reduces waste and improves yield. This methodological innovation is expected to facilitate broader exploration of the compound's pharmacological potential.
Looking forward, the unique properties of 1(2H)-Isoquinolinone, 3,6-dimethyl- (CAS: 1365820-51-4) make it a compelling subject for future research. Current studies suggest its potential as a multi-target therapeutic agent, with particular promise in combination therapies. However, further investigation is needed to fully understand its pharmacokinetic profile and optimize its therapeutic index. The growing body of research on this scaffold underscores its importance in modern drug discovery and development.
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